2-amino-5-(trifluoromethoxy)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of related trifluoromethyl-containing aromatic compounds is described in the papers. For instance, the synthesis of α-trifluoromethyl α-amino acids with aromatic subunits involves the rearrangement of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, which are obtained from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols . This method could potentially be adapted for the synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 2-amino-5-(trifluoromethoxy)benzoic acid is not directly analyzed in the papers, the structure of a related compound, 2-amino-5-chloropyridine–benzoic acid, is described. The carboxyl group in this compound is twisted away from the attached ring, and the molecules interact through hydrogen bonds, forming chains parallel to a specific crystallographic direction . Similar structural features might be expected for 2-amino-5-(trifluoromethoxy)benzoic acid, with the potential for hydrogen bonding and other intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions involving trifluoromethyl-containing compounds. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol involves hydrolytic cleavage and cyclization reactions . Additionally, trifluoroacetic acid is used to catalyze the condensation of aromatic amines with substituted benzaldehydes, followed by intramolecular cyclization to synthesize benzodiazepines . These reactions highlight the reactivity of the trifluoromethyl group and its utility in constructing complex molecules, which could be relevant to the chemical behavior of 2-amino-5-(trifluoromethoxy)benzoic acid.
Physical and Chemical Properties Analysis
Scientific Research Applications
Electrochemical Behavior and Reduction Mechanisms
- Electrochemical Reduction: The electrochemical reduction of various benzoic acid derivatives, including 2-hydroxy-5-azo-benzoic acid, was studied, showing significant impact by the position of substituents and solution pH on their electrochemical behavior. The reduction process led to compounds like 5-amino salicylic acid, demonstrating the importance of benzoic acid derivatives in electrochemical applications (Mandić et al., 2004).
Synthesis and Characterization in Various Applications
- Fluorescence Probes for Reactive Oxygen Species: Benzoic acid derivatives, similar to 2-amino-5-(trifluoromethoxy)benzoic acid, were synthesized for detecting reactive oxygen species. These compounds selectively responded to specific reactive species, indicating their potential use in biological and chemical applications for detecting and studying reactive oxygen species (Setsukinai et al., 2003).
Biosynthesis in Natural Products
- Precursor in Natural Product Synthesis: Benzoic acid derivatives like 3-Amino-5-hydroxy benzoic acid are precursors for a large group of natural products, including ansamycins and mitomycins. The review on biosynthesis of AHBA-derived products highlights the significance of such benzoic acid derivatives in natural product synthesis (Kang et al., 2012).
Biological Activity and Interaction Studies
- Biological Activity and Metal Interaction: Studies on benzoic acid derivatives like 2-amino-5-bromo benzoic acid focus on their biological activity and interaction with metals. These studies provide insights into the potential therapeutic and industrial applications of similar compounds (Jaber et al., 2021).
Spectroscopic and Computational Analysis
- Spectroscopic Characterization: Benzoic acid compounds, including 2-amino-3,5-dibromobenzoic acid, have been characterized using spectroscopic techniques, highlighting their potential in various scientific research applications, especially in molecular characterization (Yıldırım et al., 2015).
Anticonvulsant Properties andNeuropharmacology
- Anticonvulsant Properties: Research on compounds like 2-Amino-6-trifluoromethoxy benzothiazole, which has a structural similarity to 2-amino-5-(trifluoromethoxy)benzoic acid, revealed their potential as anticonvulsants. These studies contribute to the understanding of the role of such compounds in neuropharmacology and their potential therapeutic applications (Mizoule et al., 1985).
Spectrophotometry and Analytical Chemistry
- Spectrophotometric Applications: Benzoic acid derivatives have been utilized in spectrophotometry for the detection of microamounts of metals in catalysts. This highlights their importance in analytical chemistry for precise and sensitive detection methods (Wang & Tang, 1996).
Redox Reactions and Chemical Synthesis
- Redox-neutral C-P Bond Formation: The study of redox-neutral formation of C-P bonds in benzoic acid derivatives underscores their significance in organic synthesis and chemical reactions. This research provides insights into novel synthetic routes and chemical processes (Das & Seidel, 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGDCBPIGOZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454693 | |
Record name | 2-amino-5-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(trifluoromethoxy)benzoic Acid | |
CAS RN |
83265-56-9 | |
Record name | 2-amino-5-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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